molecular formula C7H9BrClN3 B1491193 5-Bromo-4-chloro-6-propylpyrimidin-2-amine CAS No. 2092515-06-3

5-Bromo-4-chloro-6-propylpyrimidin-2-amine

Cat. No. B1491193
CAS RN: 2092515-06-3
M. Wt: 250.52 g/mol
InChI Key: QNUVRSCOJGYMFI-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-propylpyrimidin-2-amine, also known as BCPA, is a heterocyclic compound containing nitrogen, bromine, and chlorine atoms. It is a derivative of pyrimidine, a six-membered ring structure consisting of two nitrogen atoms and four carbon atoms. BCPA has a wide range of applications in scientific research, from its use as a reagent in organic synthesis to its potential role in drug design.

Scientific Research Applications

Amination Mechanisms and Regioselectivity

  • The amination of halogenated pyrimidines, including similar structures to 5-Bromo-4-chloro-6-propylpyrimidin-2-amine, has been explored, revealing insights into the influence of halogens and substituents on product formation and mechanism pathways. Studies have shown that the choice of halogen and the position of substituents on the pyrimidine ring significantly affect the regioselectivity and outcome of amination reactions. For example, research indicates that the presence of bromo and chloro substituents on the pyrimidine nucleus can direct the formation of aminated products through different pathways, potentially involving the ANRORC mechanism or SN2 reactions depending on the specific conditions and reactants used (Rasmussen & Plas, 2010).

Synthesis of Heterocyclic Derivatives

  • The reactivity of halogenated pyrimidines, akin to this compound, with various nucleophiles has been utilized to synthesize a range of novel heterocyclic derivatives. These compounds have potential applications in medicinal chemistry and as intermediates for further chemical transformations. For instance, research demonstrated the conversion of similar pyrimidine compounds to thiazolo[4,5-d]pyrimidine and pyrimido[4,5-e][1,3,4]thiadiazine derivatives, highlighting the versatility of these halogenated pyrimidines in heterocyclic chemistry (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Chemical Transformations and New Access Routes

  • Investigations into the chemical behavior of 5-bromo-2,4-dichloropyrimidines have provided new routes to various chemical structures. The application of nucleophilic substitution reactions, followed by secondary modifications, allows for the efficient synthesis of complex molecules, including novel pyrimido and thiadiazine derivatives. This demonstrates the potential of this compound and related compounds as key intermediates in the synthesis of pharmacologically relevant molecules (Rahimizadeh, Nikpour, & Bakavoli, 2007).

properties

IUPAC Name

5-bromo-4-chloro-6-propylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrClN3/c1-2-3-4-5(8)6(9)12-7(10)11-4/h2-3H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUVRSCOJGYMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=NC(=N1)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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